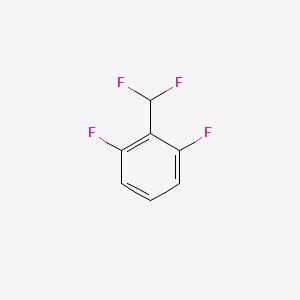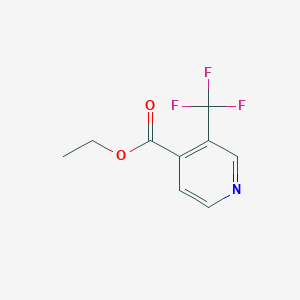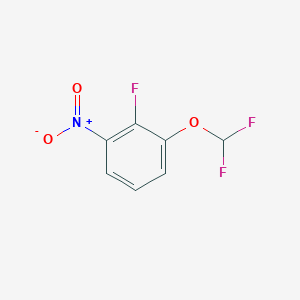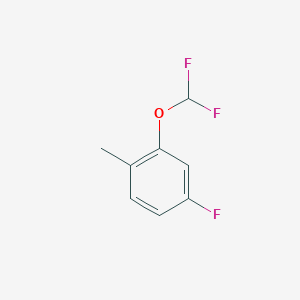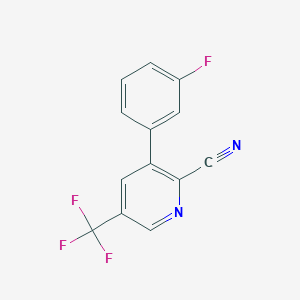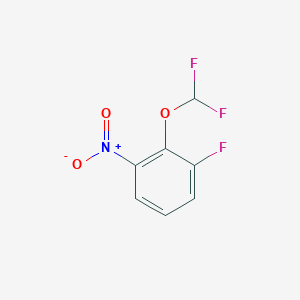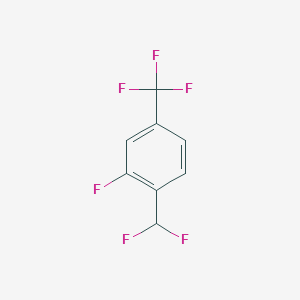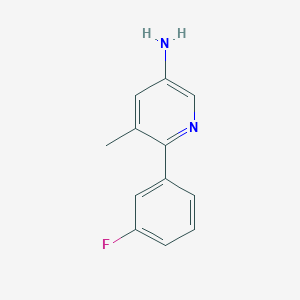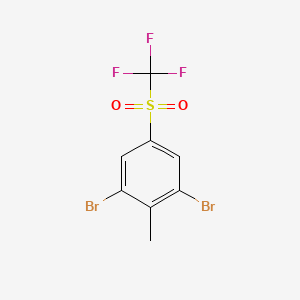
2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
Vue d'ensemble
Description
2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene is a chemical compound with the CAS Number: 1150271-31-0 . It has a molecular weight of 382 and its IUPAC name is 1,3-dibromo-2-methyl-5-[(trifluoromethyl)sulfonyl]benzene .
Molecular Structure Analysis
The InChI code for 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene is 1S/C8H5Br2F3O2S/c1-4-6(9)2-5(3-7(4)10)16(14,15)8(11,12)13/h2-3H,1H3 . This code represents the molecular structure of the compound.Applications De Recherche Scientifique
Solute-Solvent Interactions : A study by Gutel et al. (2009) investigated the interactions between toluene and ionic liquids, focusing on how toluene behaves differently in these solvents due to the presence of hydrogen bonding. This research is significant in understanding the behavior of toluene in different solvent environments, which can be crucial for various chemical processes (Gutel et al., 2009).
Liquid-Liquid Extraction : García et al. (2012) explored the liquid-liquid extraction of toluene from heptane using binary mixtures of ionic liquids. Their work showed that certain ionic liquid mixtures improve the distribution ratio of toluene and selectivity, offering an environmentally friendly alternative for aromatic extraction processes (García et al., 2012).
Catalysis in Chemical Reactions : Effenberger (2007) described the use of trifluoromethanesulphonic acid in the transalkylation reaction between tetrabromobisphenol-A and toluene. This process led to the production of 2,6-dibromophenol, a compound useful in various applications, including the manufacture of brominated poly(phenyleneoxide) and certain pharmaceuticals/pesticides (Effenberger, 2007).
Gas Stream Purification : Cichowska-Kopczyńska et al. (2020) studied the use of pyridinium and pyrrolidinium ionic liquids for the removal of toluene from gas streams. This research highlights the potential of these ionic liquids in environmental applications, particularly in purifying gas streams (Cichowska-Kopczyńska & Aranowski, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1,3-dibromo-2-methyl-5-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3O2S/c1-4-6(9)2-5(3-7(4)10)16(14,15)8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGQQIQWVGDVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)S(=O)(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675065 | |
| Record name | 1,3-Dibromo-2-methyl-5-(trifluoromethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene | |
CAS RN |
1150271-31-0 | |
| Record name | Benzene, 1,3-dibromo-2-methyl-5-[(trifluoromethyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-2-methyl-5-(trifluoromethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



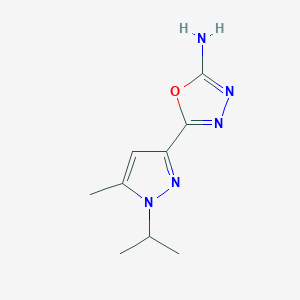
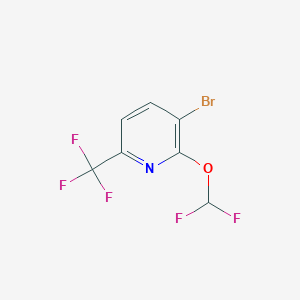
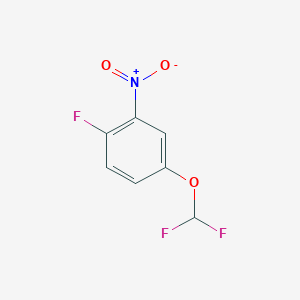
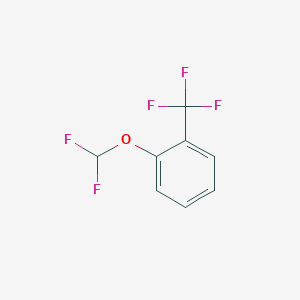
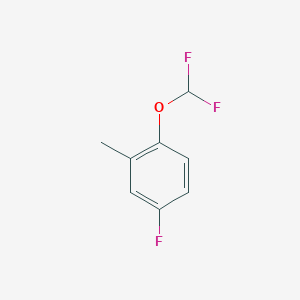
![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)
